Cas no 114450-98-5 (Magnesium, bromo[4-(2-propenyloxy)phenyl]-)
Magnesium, bromo[4-(2-propenyloxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Magnesium, bromo[4-(2-propenyloxy)phenyl]-
- magnesium,prop-2-enoxybenzene,bromide
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- MDL: MFCD12964523
- Inchi: 1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1
- InChI Key: PWDFDVPUDMJEOP-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].O(CC=C)C1C=C[C-]=CC=1
Computed Properties
- Exact Mass: 235.96867
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 9.23
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Magnesium, bromo[4-(2-propenyloxy)phenyl]- Suppliers
Magnesium, bromo[4-(2-propenyloxy)phenyl]- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Magnesium, bromo[4-(2-propenyloxy)phenyl]-
Magnesium, Bromo[4-(2-Propenyloxy)Phenyl] - An In-Depth Analysis
Magnesium, bromo[4-(2-propenyloxy)phenyl], with the CAS number 114450-98-5, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a magnesium atom coordinated with a bromine atom and a substituted phenyl group. The phenyl group is further substituted with a 2-propenyloxy moiety, adding complexity to its molecular architecture. This compound has garnered attention due to its potential applications in various chemical reactions and its role in the synthesis of more complex organic molecules.
The structure of magnesium, bromo[4-(2-propenyloxy)phenyl] is intriguing. The phenyl ring serves as a central hub, with the 2-propenyloxy group attached at the para position. This substitution pattern suggests that the compound may exhibit certain electronic properties that make it suitable for specific chemical transformations. The presence of the magnesium atom and bromine atom indicates that this compound may act as a Lewis acid or participate in organometallic reactions. Recent studies have explored the use of such compounds in catalytic processes, where their ability to stabilize transition states has been leveraged to enhance reaction efficiency.
From a synthetic perspective, the preparation of magnesium, bromo[4-(2-propenyloxy)phenyl] involves multi-step reactions. The starting material typically includes bromobenzene derivatives, which are subjected to nucleophilic substitution or coupling reactions to introduce the 2-propenyloxy group. The subsequent coordination of magnesium and bromine atoms requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently developed more efficient synthetic pathways, utilizing microwave-assisted synthesis and continuous flow reactors, which have significantly improved the scalability of this process.
The physical and chemical properties of this compound are equally fascinating. Its melting point and boiling point are influenced by the steric and electronic effects of the substituents on the phenyl ring. The presence of the 2-propenyloxy group introduces additional conjugation, which can affect both its stability and reactivity. Recent spectroscopic studies have provided deeper insights into its electronic structure, revealing that the compound exhibits strong absorption bands in the UV-vis spectrum due to π-π* transitions within the aromatic system.
In terms of applications, magnesium, bromo[4-(2-propenyloxy)phenyl] has shown promise in several areas. In medicinal chemistry, it has been explored as a potential lead compound for drug discovery programs targeting various diseases. Its ability to modulate cellular signaling pathways makes it a valuable tool in pharmacological research. Additionally, this compound has found applications in materials science, where it serves as a precursor for advanced materials such as polymers and coordination networks.
Recent advancements in computational chemistry have enabled researchers to model the behavior of magnesium, bromo[4-(2-propenyloxy)phenyl] at an atomic level. These simulations have provided valuable insights into its reactivity under different conditions and have guided experimental efforts to optimize its synthesis and application. Furthermore, green chemistry principles have been integrated into its production processes, reducing environmental impact while maintaining high standards of quality.
In conclusion, magnesium, bromo[4-(2-propenyloxy)phenyl] (CAS No: 114450-98-5) is a versatile compound with a rich structural complexity and diverse applications. Its unique properties make it an invaluable asset in organic synthesis and related fields. As research continues to uncover new facets of its chemistry, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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